tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound featuring a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a nitrogen-containing bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized using a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors to form the bicyclo[2.1.1]hexane structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology and Medicine:
Drug Design: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can participate in esterification or hydrolysis reactions. The bicyclic core provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 1-(hydroxymethyl)-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness:
Properties
CAS No. |
2580223-92-1 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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